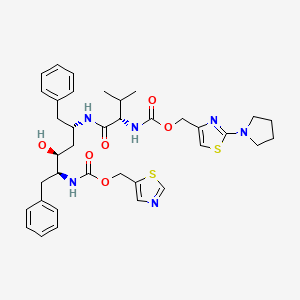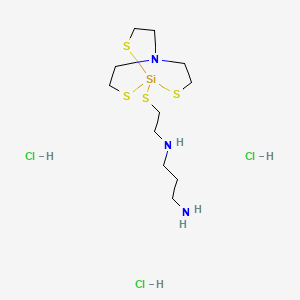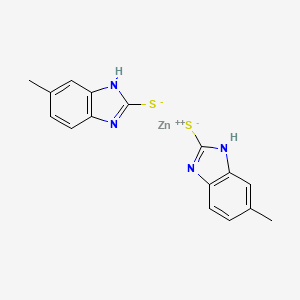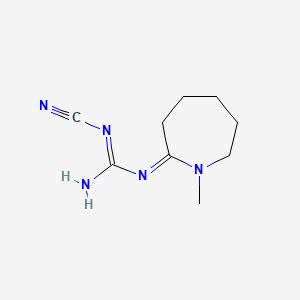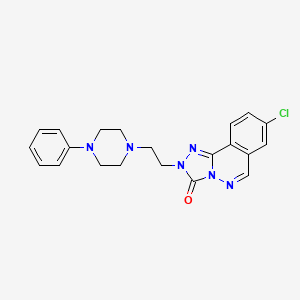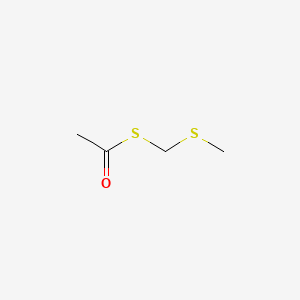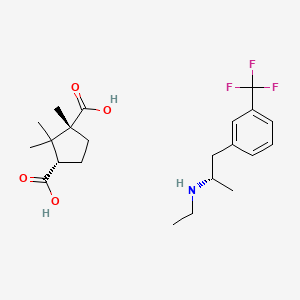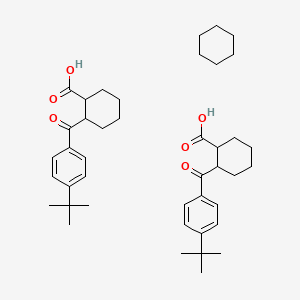
2-(4-Tert-butylbenzoyl)cyclohexane-1-carboxylic acid;cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Tert-butylbenzoyl)cyclohexane-1-carboxylic acid;cyclohexane is an organic compound with a complex structure that includes a cyclohexane ring substituted with a tert-butylbenzoyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylbenzoyl)cyclohexane-1-carboxylic acid typically involves multiple steps. One common method includes the Friedel-Crafts acylation of cyclohexane with 4-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
化学反应分析
Types of Reactions
2-(4-Tert-butylbenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the cyclohexane ring.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
科学研究应用
2-(4-Tert-butylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(4-Tert-butylbenzoyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The tert-butylbenzoyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Cyclohexanecarboxylic acid: A simpler compound with a similar cyclohexane ring and carboxylic acid group.
4-tert-Butylbenzoic acid: Contains the tert-butylbenzoyl group but lacks the cyclohexane ring.
Cyclohexylbenzene: Similar structure but without the carboxylic acid group.
Uniqueness
2-(4-Tert-butylbenzoyl)cyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring, tert-butylbenzoyl group, and carboxylic acid group
属性
CAS 编号 |
72987-30-5 |
|---|---|
分子式 |
C42H60O6 |
分子量 |
660.9 g/mol |
IUPAC 名称 |
2-(4-tert-butylbenzoyl)cyclohexane-1-carboxylic acid;cyclohexane |
InChI |
InChI=1S/2C18H24O3.C6H12/c2*1-18(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)17(20)21;1-2-4-6-5-3-1/h2*8-11,14-15H,4-7H2,1-3H3,(H,20,21);1-6H2 |
InChI 键 |
CMSFUFCGRAFKSD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O.C1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


